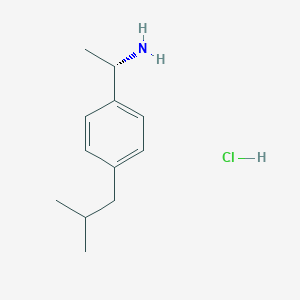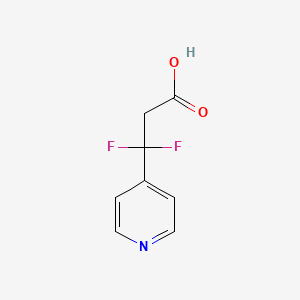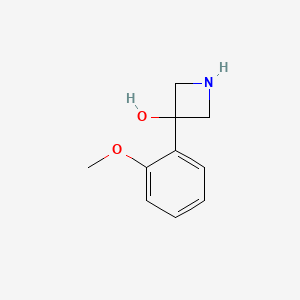
3-(2-Methoxyphenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H13NO2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the starting material 2-(2-bromobenzyloxy)ethanoyl chloride can be treated with Schiff’s bases in the presence of triethylamine and dichloromethane to yield 3-(2-bromobenzyloxy)azetidin-2-ones. These intermediates can then undergo radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene to form azetidin-2,3-diones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, nucleophilic substitution, and reduction of β-lactams .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as peracids or peroxides.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: t-Butyl perbenzoate or peracetate in the presence of copper catalysts.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents such as N-bromosuccinimide (NBS) in acetonitrile/water.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, azetidin-2-ones, and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The compound’s effects are mediated through pathways involving nucleophilic displacement and ring-opening reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol: Similar structure with a fluorine substituent.
3-(2-Bromobenzyloxy)azetidin-2-ones: Used as intermediates in the synthesis of azetidin-2,3-diones.
3-(2-Methoxyphenyl)azetidin-2-one: Another azetidine derivative with different substitution patterns.
Uniqueness
3-(2-Methoxyphenyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and may influence its interaction with biological targets.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H13NO2/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 |
Clave InChI |
JTFCJYMFLUIYPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


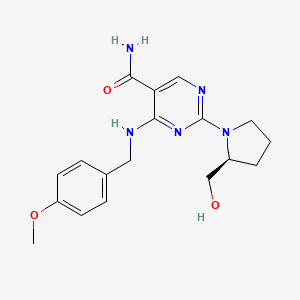
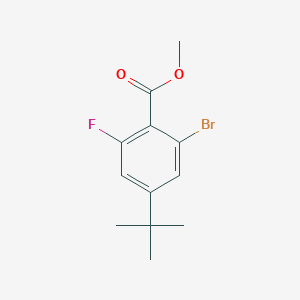
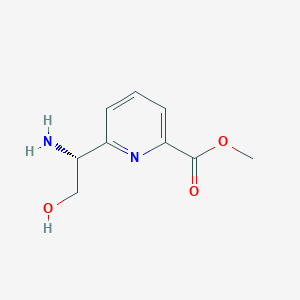
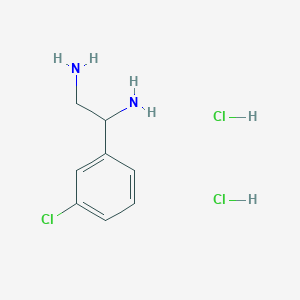
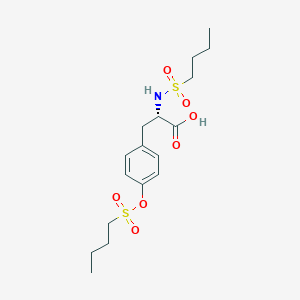
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)

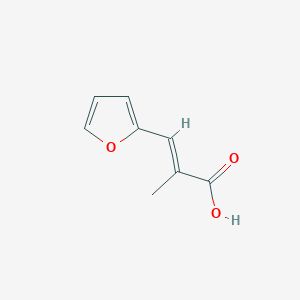
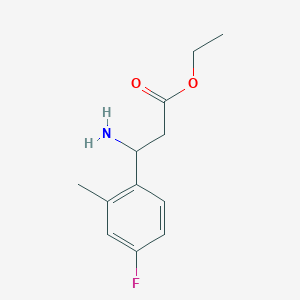
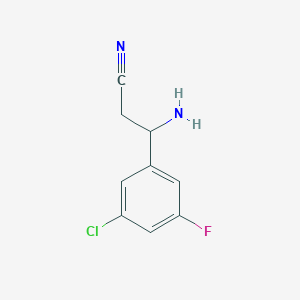
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
